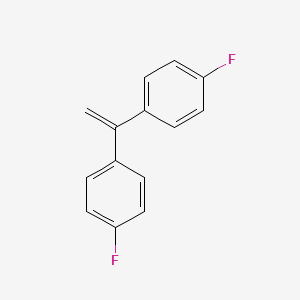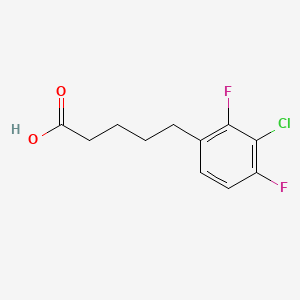
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is an organic compound with the molecular formula C11H11ClF2O2 It is characterized by the presence of a chlorinated and difluorinated phenyl group attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,4-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chlorine and fluorine atoms.
Chain Extension: The halogenated benzene is then subjected to a series of reactions to extend the carbon chain, forming the pentanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chain extension processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropentanoic Acid: Similar structure but lacks the difluorophenyl group.
2,4-Difluorobenzoic Acid: Contains the difluorophenyl group but lacks the pentanoic acid chain.
Uniqueness
5-(3-Chloro-2,4-difluorophenyl)pentanoic Acid is unique due to the combination of a chlorinated and difluorinated phenyl group with a pentanoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11ClF2O2 |
|---|---|
Peso molecular |
248.65 g/mol |
Nombre IUPAC |
5-(3-chloro-2,4-difluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11ClF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
Clave InChI |
HWKJODWSRWPACI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCCCC(=O)O)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




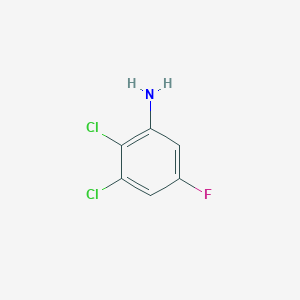
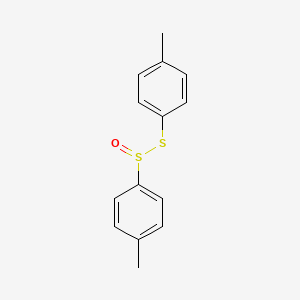
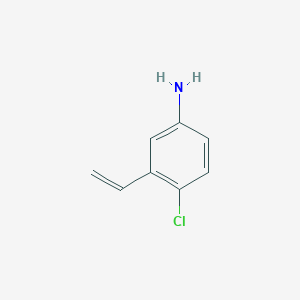
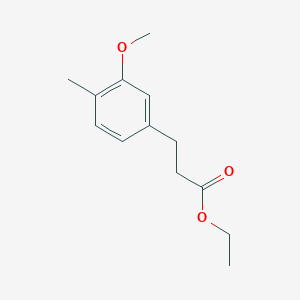
![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)
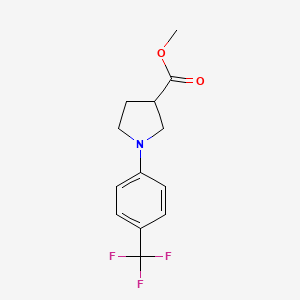
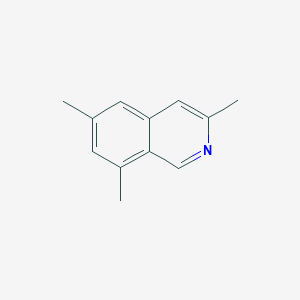
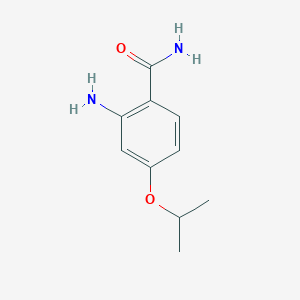
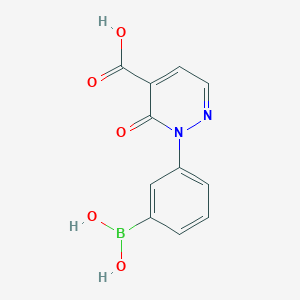
![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
